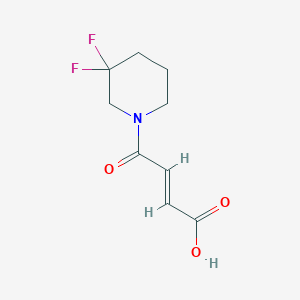

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H11F2NO3 and its molecular weight is 219.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It’s known that the compound has been studied for its anti-convulsant properties . It interacts with neural pathways involved in seizures, providing a better understanding of how the drug might be used in targeted therapeutic interventions .

Biochemical Pathways

Given its potential anti-convulsant properties, it’s plausible that it may interact with pathways involved in neural signaling and seizure activity .

Result of Action

The compound has shown potential effectiveness in the treatment of resistant seizures . This suggests that it may have a significant impact on neural activity and seizure control.

Activité Biologique

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, with the molecular formula CHFNO and a molecular weight of 219.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a 4-oxobut-2-enoic acid moiety. These structural characteristics may enhance its interaction with biological targets, particularly those involved in neurological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-convulsant Properties : Preliminary studies suggest that this compound may interact with neural signaling pathways relevant to seizure activity, indicating potential use in treating epilepsy or related disorders.

- Enzyme Interaction : The compound has shown the ability to bind effectively to enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting neurological functions.

- Potential Therapeutic Applications : Further investigations are necessary to elucidate the precise mechanisms of action and explore its therapeutic applications in conditions such as anxiety or depression due to its neuroactive properties.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Cyclopropyl ring with difluoromethyl group | Enzyme inhibition studies | Increased reactivity due to cyclopropyl functionality |

| 4-(Fluorophenyl)amino-4-oxobut-2-enoic acid | Aromatic substitution on oxobutenoic acid | Potential anti-cancer properties | Focus on aromatic interactions |

| 4-(Piperidinyl)butyric acid | Piperidine ring with butyric acid structure | Neuroprotective effects | Different aliphatic chain length |

This compound stands out due to its specific difluorinated piperidine structure combined with the oxobutenoic acid moiety, which may confer unique pharmacological properties not observed in other similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. The most common approaches include:

- Chemical Synthesis : Utilizing piperidine derivatives and fluorinated reagents to construct the desired compound.

- Reagent Utilization : Employing specific catalysts that facilitate the formation of the double bond characteristic of the oxobutenoic acid moiety.

Propriétés

IUPAC Name |

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h2-3H,1,4-6H2,(H,14,15)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGGKWBQXIKFLJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.